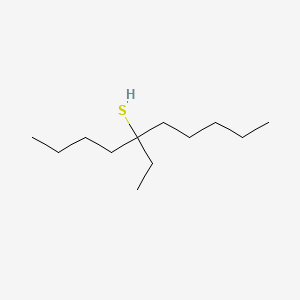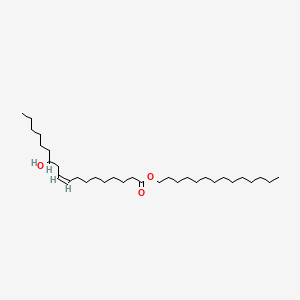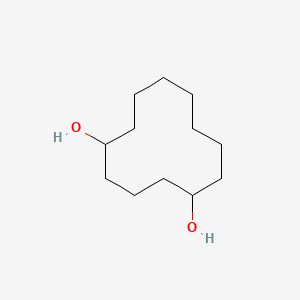
1,5-Cyclododecanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Cyclododecanediol is an organic compound with the chemical formula C12H24O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a cyclododecane ring. This compound is a colorless to yellow solid and is soluble in water and some organic solvents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,5-Cyclododecanediol can be synthesized through various methods. One common method involves the hydrogenation of cyclododecatriene in the presence of a catalyst. The reaction typically occurs under high pressure and temperature conditions. Another method involves the reduction of cyclododecanone using reducing agents such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods: Industrial production of this compound often involves a distillation step at temperatures between 150°C and 230°C to obtain a substantially pure mixture of cyclododecanediol isomers .
Análisis De Reacciones Químicas
Types of Reactions: 1,5-Cyclododecanediol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can oxidize this compound to form cyclododecanedione.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce cyclododecanone to this compound.
Substitution: Halogenation reactions can occur with reagents like thionyl chloride, leading to the formation of halogenated derivatives.
Major Products Formed:
- Oxidation of this compound typically yields cyclododecanedione.
- Reduction of cyclododecanone results in the formation of this compound.
- Substitution reactions can produce various halogenated cyclododecanediol derivatives .
Aplicaciones Científicas De Investigación
1,5-Cyclododecanediol has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including polymers and surfactants.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceutical compounds and drug delivery systems.
Industry: It is employed in the production of lubricants, adhesives, and mold release agents
Mecanismo De Acción
The mechanism of action of 1,5-Cyclododecanediol involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their reactivity and stability. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparación Con Compuestos Similares
1,2-Cyclododecanediol: Another diol with hydroxyl groups at different positions on the cyclododecane ring.
1,4-Cyclododecanediol: Similar structure but with hydroxyl groups at the 1 and 4 positions.
1,6-Cyclododecanediol: Hydroxyl groups at the 1 and 6 positions.
Comparison: 1,5-Cyclododecanediol is unique due to the specific positioning of its hydroxyl groups, which can influence its chemical reactivity and physical properties. Compared to 1,2-Cyclododecanediol and 1,4-Cyclododecanediol, this compound may exhibit different solubility, melting points, and reactivity in chemical reactions .
Propiedades
Número CAS |
13474-05-0 |
|---|---|
Fórmula molecular |
C12H24O2 |
Peso molecular |
200.32 g/mol |
Nombre IUPAC |
cyclododecane-1,5-diol |
InChI |
InChI=1S/C12H24O2/c13-11-7-4-2-1-3-5-8-12(14)10-6-9-11/h11-14H,1-10H2 |
Clave InChI |
JCHGLCILVPYMQG-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(CCCC(CCC1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


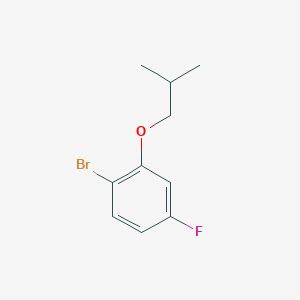


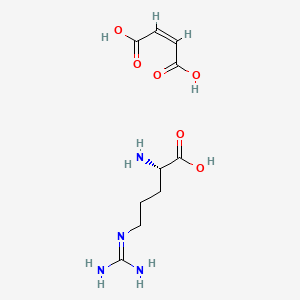
![Benzenesulfonamide, 4-methoxy-N-[2-(methoxymethyl)phenyl]-3-(1-piperazinyl)-](/img/structure/B12641199.png)
![3-[18-(2-carboxyethyl)-8,13-bis(1-hydroxyethyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid;iron(3+);chloride](/img/structure/B12641203.png)

![N-[2-(4-Hydroxyphenyl)-1-methylcyclohexyl]-2-(pyrrolidin-1-yl)acetamide](/img/structure/B12641210.png)
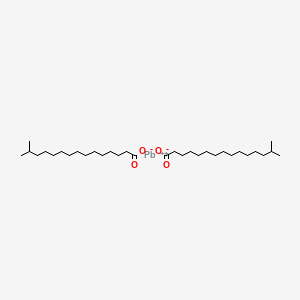
![N-[2-methoxy-4-(1-propan-2-ylpiperidin-4-yl)phenyl]formamide](/img/structure/B12641220.png)
![2,6-Dimethyl-4-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B12641224.png)
![4-(4-Chloro-3-fluorophenyl)spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione](/img/structure/B12641228.png)
